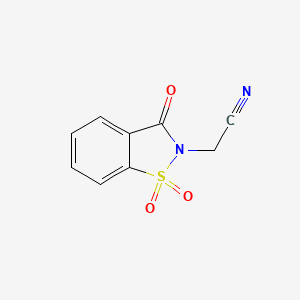

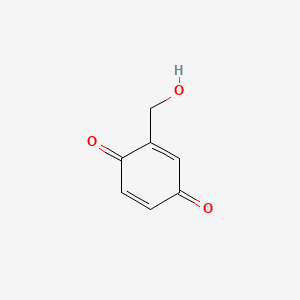

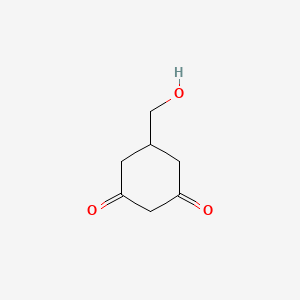

2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione

Übersicht

Beschreibung

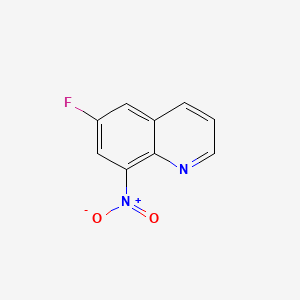

2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione is a natural product found in Geosmithia langdonii, Penicillium concentricum, and other organisms . It has a molecular formula of C7H6O3 and a molecular weight of 138.12 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is 2-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione . The InChI string is InChI=1S/C7H6O3/c8-4-5-3-6(9)1-2-7(5)10/h1-3,8H,4H2 and the canonical SMILES string is C1=CC(=O)C(=CC1=O)CO .Physical And Chemical Properties Analysis

This compound has a molecular weight of 138.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 138.031694049 g/mol . The topological polar surface area is 54.4 Ų and it has a heavy atom count of 10 .Wissenschaftliche Forschungsanwendungen

Antiproliferative Agents for Cancer Therapy

2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione: has been studied for its potential as an antiproliferative agent . Researchers have designed and synthesized derivatives that exhibit significant cytotoxicity in various human tumor cell lines. These compounds have shown promise in inducing apoptosis and inhibiting DNA and RNA synthesis in cancer cells, suggesting a potential application in chemotherapy.

Organic Synthesis Building Blocks

This compound serves as a versatile building block in organic synthesis . Its reactive sites allow for various chemical transformations, making it a valuable starting material for synthesizing a wide range of organic molecules, including pharmaceuticals and polymers.

Material Science Research

In material science, 2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione can be used to develop new materials with unique properties . Its molecular structure could be key in creating advanced materials for electronics, coatings, and other applications.

Photodynamic Therapy

Derivatives of this compound have been explored for their optoelectronic properties, which are essential in photodynamic therapy . This therapy is a minimally invasive treatment that uses light-activated compounds to destroy cancer cells.

Antioxidant Capacity

Studies have shown that certain derivatives exhibit good antioxidant capacity . Antioxidants are crucial in protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer.

Chemical Catalysis

The compound has been used as a catalyst in chemical reactions, such as the oxidation of phenols . Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process, and they are vital in industrial chemical processes.

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-4-5-3-6(9)1-2-7(5)10/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRBCJLZPRDOGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=CC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214647 | |

| Record name | p-Benzoquinone, 2-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione | |

CAS RN |

644-17-7 | |

| Record name | Gentisylquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Benzoquinone, 2-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Benzoquinone, 2-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione in the context of nematicidal research?

A: This compound is a key intermediate in the biosynthesis pathway of grammicin, a natural product derived from the fungus Xylaria grammica KCTC 13121BP []. Research has shown that grammicin exhibits strong nematicidal activity against Meloidogyne incognita, a prevalent and destructive root-knot nematode []. Understanding the biosynthetic pathway of grammicin, including the role of 2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione, is crucial for potentially harnessing its nematicidal properties for agricultural applications.

Q2: How does the nematicidal activity of 2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione compare to grammicin and other known nematicides?

A: While 2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione itself has not been extensively tested for nematicidal activity, another grammicin biosynthesis intermediate, toluquinol, showed promising results []. Toluquinol demonstrated significant mortality against M. incognita with an LC50/72 h value of 11.13 µg/mL, comparable to grammicin's LC50/72 h value of 15.95 µg/mL []. In tomato pot experiments, toluquinol formulations effectively reduced gall formation on roots, showcasing its potential as a bio-nematicide []. Further research is needed to determine the specific nematicidal activity of 2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295540.png)

![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylhept-5-en-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B1295542.png)